(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid
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Overview
Description
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-bromo-1H-pyrazole with triisopropyl borate under specific conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating catalytic reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but lacks the chlorine substituent.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains an additional ethyl group and a carboxylic acid group instead of the boronic acid group.
Properties
Molecular Formula |
C4H6BClN2O2 |
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Molecular Weight |
160.37 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BClN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2,9-10H,1H3 |
InChI Key |
OOMKKPQNFKTFQH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NN1C)Cl)(O)O |
Origin of Product |
United States |
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